Methyl 5-bromo-2-ureidothiophene-3-carboxylate Methyl 5-bromo-2-ureidothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897298
InChI: InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12)
SMILES:
Molecular Formula: C7H7BrN2O3S
Molecular Weight: 279.11 g/mol

Methyl 5-bromo-2-ureidothiophene-3-carboxylate

CAS No.:

Cat. No.: VC15897298

Molecular Formula: C7H7BrN2O3S

Molecular Weight: 279.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-ureidothiophene-3-carboxylate -

Specification

Molecular Formula C7H7BrN2O3S
Molecular Weight 279.11 g/mol
IUPAC Name methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12)
Standard InChI Key NOCKNFYBIYMQPG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=C1)Br)NC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 5-bromo-2-ureidothiophene-3-carboxylate belongs to the thiophene family, a class of sulfur-containing heterocycles renowned for their electronic properties and biological activity. The compound’s IUPAC name, methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate, reflects its substitution pattern:

  • Bromine at position 5, enabling electrophilic aromatic substitution.

  • Ureido group (-NH-C(=O)-NH2_2) at position 2, providing hydrogen-bonding capabilities.

  • Methyl ester (-COOCH3_3) at position 3, facilitating further hydrolysis or transesterification .

Key identifiers include:

PropertyValue
CAS Number845889-21-6
Molecular FormulaC7H7BrN2O3S\text{C}_7\text{H}_7\text{BrN}_2\text{O}_3\text{S}
Molecular Weight279.11 g/mol
SMILESCOC(=O)C1=C(SC(=C1)Br)NC(=O)N
InChIKeyNOCKNFYBIYMQPG-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict planar geometry with intramolecular hydrogen bonding between the ureido NH and ester carbonyl .

Synthetic Methodologies

Stepwise Synthesis from Thiophene Precursors

The synthesis typically begins with commercially available methyl 3-aminothiophene-2-carboxylate, as outlined in Scheme 1 :

Scheme 1: Synthetic Route to Methyl 5-Bromo-2-Ureidothiophene-3-Carboxylate

  • N-Protection: Treatment with trichloroacetyl isocyanate in tetrahydrofuran (THF) yields the protected intermediate (93% yield).

  • Bromination: Reaction with bromine (Br2\text{Br}_2) in acetic acid at 80°C introduces bromine at position 5.

  • Urea Formation: Ammonolysis in methanol converts the trichloroacetyl group to a ureido moiety.

  • Cyclization: Potassium tert-butoxide in dimethylformamide (DMF) induces cyclization, forming the thiophene core.

This method emphasizes regioselectivity, with bromination occurring exclusively at position 5 due to electronic directing effects .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 150°C, with the ureido group prone to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1720 cm1^{-1} (C=O ester), 1665 cm1^{-1} (C=O urea), 1540 cm1^{-1} (N-H bend) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.95 (s, 1H, NH2_2), 6.89 (s, 1H, thiophene-H), 3.85 (s, 3H, OCH3_3).

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The ureido group’s hydrogen-bonding capacity makes this compound a candidate for kinase binding pockets. In a 2016 study, analogs demonstrated sub-micromolar inhibition of GluK1 kainate receptors (IC50_{50} = 0.26 μM) .

Antibacterial Agents

Structural analogs in the FimH antagonist class (e.g., compound 4b, Table 1) show biofilm prevention (IC50_{50} = 0.26 μM), suggesting potential against uropathogenic E. coli .

Table 1: Bioactivity of Selected Thiophene Derivatives

CompoundTargetIC50_{50} (μM)Source
Methyl 5-bromo-2-ureidoGluK1 Receptor0.26
4b (Cl-substituted)FimH0.26

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundCAS NumberKey Differences
Methyl 5-bromo-thiophene-2-carboxylate62224-19-5Lacks ureido group
Methyl 4-bromo-thiophene-3-carboxylateNot AvailableBromine at position 4

The ureido group in methyl 5-bromo-2-ureidothiophene-3-carboxylate enhances binding affinity compared to non-ureido analogs, as evidenced by a 10-fold increase in GluK1 inhibition .

Challenges and Future Directions

Scale-up synthesis remains challenging due to low yields in alkylation steps (e.g., 18% yield for intermediate 12 in Scheme 1) . Future work should optimize catalytic systems and explore continuous flow methodologies.

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